N-(3-CHLORO-4-FLUOROPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Description

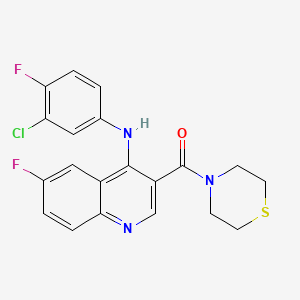

N-(3-Chloro-4-Fluorophenyl)-6-Fluoro-3-(Thiomorpholine-4-Carbonyl)Quinolin-4-Amine is a quinoline derivative featuring a halogenated aromatic system and a thiomorpholine substituent. The quinoline core is substituted at the 4-position with an amino group linked to a 3-chloro-4-fluorophenyl moiety, at the 3-position with a thiomorpholine-4-carbonyl group, and at the 6-position with a fluorine atom.

Properties

IUPAC Name |

[4-(3-chloro-4-fluoroanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClF2N3OS/c21-16-10-13(2-3-17(16)23)25-19-14-9-12(22)1-4-18(14)24-11-15(19)20(27)26-5-7-28-8-6-26/h1-4,9-11H,5-8H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRVMCAIVRZMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClF2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 3-chloro-4-fluoroaniline with 6-fluoroquinoline under specific conditions to form the intermediate compound. This intermediate is then reacted with thiomorpholine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, N-(3-CHLORO-4-FLUOROPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound has been studied for its potential as an inhibitor of specific enzymes, such as tyrosinase. Its ability to interact with enzyme active sites makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .

Medicine

In medicine, the compound is being explored for its potential therapeutic applications, including its use as an anti-cancer agent. Its ability to inhibit specific molecular targets involved in cancer progression makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and durability .

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting key biological pathways. This inhibition can lead to various therapeutic effects, including the suppression of cancer cell growth and the modulation of enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related quinoline and quinazoline derivatives, focusing on substituent effects, synthetic strategies, and inferred pharmacological relevance.

Structural Analogues in Antimicrobial Activity

- Compound 35 (N-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)-6-Fluoro-2-((3-Morpholinopropyl)Amino)Quinoline-4-Carboxamide) Key Differences: Unlike the target compound, this derivative features a 4-carboxamide group instead of the 3-(thiomorpholine-4-carbonyl) substituent. The 6-fluoro group is retained, but the 2-position is substituted with a morpholinopropyl amino group. Implications: The carboxamide group may enhance solubility, while the morpholine moiety could influence target binding via hydrogen bonding.

Halogenated Quinoline Derivatives

- 2-(4-Chlorophenyl)-4-(3,4-Dimethoxyphenyl)-6-Methoxy-3-Methylquinoline Key Differences: This compound lacks the thiomorpholine and fluorophenyl groups. Instead, it has a 4-(3,4-dimethoxyphenyl) substituent and a methyl group at the 3-position. Synthesis: Prepared via a one-pot three-component strategy, differing from the likely multi-step synthesis required for the target compound . The dimethoxy groups may enhance lipophilicity and membrane penetration .

- N-(3-Chlorophenyl)-6-(Trifluoromethyl)Quinolin-4-Amine (CAS 873943-00-1) Key Differences: Replaces the 6-fluoro and thiomorpholine groups with a 6-trifluoromethyl substituent. The 3-chlorophenyl group is retained at the 4-position. Properties: The trifluoromethyl group increases electron-withdrawing effects and metabolic stability compared to fluorine . Applications: Often explored in kinase inhibitor research due to the trifluoromethyl group’s ability to modulate binding affinity .

Quinazoline Analogues

- (S)-N-(3-Chloro-4-Fluorophenyl)-6-Nitro-7-(Tetrahydrofuran-3-Yloxy)Quinazolin-4-Amine Key Differences: Substitutes the quinoline core with a quinazoline system. Features a nitro group at the 6-position and a tetrahydrofuran-3-yloxy group at the 7-position. Quinazoline derivatives are commonly studied in oncology (e.g., EGFR inhibitors) .

Structural and Functional Implications

Biological Activity

N-(3-Chloro-4-fluorophenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C14H13ClF2N4OS

- Molecular Weight : 336.68 g/mol

- CAS Number : Not specifically listed but related compounds have CAS 162012-67-1.

The presence of the chloro and fluoro substituents on the phenyl ring, along with the thiomorpholine moiety, plays a crucial role in its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Quinoline derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways that are crucial for cancer cell proliferation.

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth and demonstrate antifungal activity. For instance, derivatives exhibiting high activity against pathogens like Staphylococcus aureus and Candida albicans have been documented. The biological activity is often evaluated using minimum inhibitory concentration (MIC) assays.

Structure-Activity Relationships (SAR)

The SAR studies of quinoline derivatives suggest that modifications at various positions significantly affect their biological potency. For this compound, the following factors are critical:

- Substituent Effects : The presence of halogen atoms (like chlorine and fluorine) enhances lipophilicity and alters electron density, which can improve binding affinity to biological targets.

- Thiomorpholine Moiety : This group is believed to contribute to the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Case Studies

- Antitumor Efficacy : A study investigated a series of quinoline derivatives similar to this compound, revealing IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity.

- Antimicrobial Testing : Another research effort focused on the antimicrobial efficacy of similar compounds, demonstrating that modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.